molecular formula C10H11Cl2NO B14051402 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14051402
M. Wt: 232.10 g/mol
InChI Key: JRNCBALLLLRNGP-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by chlorination and amination steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like thionyl chloride (SOCl2) for chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-(methyl)phenyl)-3-chloropropan-1-one
  • 1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one
  • 1-(2-Amino-4-(hydroxymethyl)phenyl)-3-chloropropan-1-one

Uniqueness

1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both amino and chloromethyl groups, which allow for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-4-(chloromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c11-4-3-10(14)8-2-1-7(6-12)5-9(8)13/h1-2,5H,3-4,6,13H2

InChI Key

JRNCBALLLLRNGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)N)C(=O)CCCl

Origin of Product

United States

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